(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid
Description
Contextualization within Heterocyclic Compound Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one heteroatom in the ring. Pyrazole (B372694) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structural motif is a key component in a vast number of biologically active molecules and functional materials. The pyrazole ring is a versatile scaffold, and its derivatives are a subject of intense study due to their diverse chemical reactivity and broad utility. researchgate.net
The chemistry of pyrazoles is rich and varied. The presence of two nitrogen atoms imparts unique electronic properties, and the ring system can be readily functionalized at multiple positions, allowing for the synthesis of a wide array of derivatives with tailored properties. researchgate.net The introduction of substituents like phenyl groups and an acetic acid moiety, as seen in (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid, can significantly influence the molecule's steric and electronic characteristics, as well as its solubility and potential for intermolecular interactions.
Significance of Pyrazole Derivatives in Academic Investigations
The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.gov Academic research has extensively documented the pharmacological potential of pyrazole derivatives, which spans a remarkable range of therapeutic areas. researchgate.netresearchgate.net This significance extends to agrochemicals and materials science, where pyrazole-based compounds have found use as pesticides and functional dyes. nih.gov
The broad spectrum of activities is a direct result of the pyrazole ring's ability to interact with various biological targets. The specific substitutions on the pyrazole core are crucial in determining the nature and potency of these interactions. The acetic acid group, in particular, is a common feature in many biologically active molecules, often enhancing interaction with protein active sites.
| Biological Activity of Pyrazole Derivatives |
| Anti-inflammatory |
| Antimicrobial |
| Antiviral |
| Anticancer |
| Antidepressant |
| Anticonvulsant |
| Analgesic |
| Neuroprotective |
| Antidiabetic |
| Antioxidant |
This table represents a summary of activities reported for various pyrazole derivatives in the scientific literature. researchgate.netresearchgate.netnih.govmdpi.comatauni.edu.tr
Current Research Landscape and Foundational Studies Pertaining to this compound
Despite the broad interest in pyrazole derivatives, the specific compound this compound has not been the subject of extensive, dedicated research publications. Its presence in chemical supplier catalogs suggests its primary role to date may be as a building block or intermediate in the synthesis of more complex molecules. nbinno.combldpharm.comavantorsciences.com
Foundational studies on this compound are limited to basic characterization data. However, the synthesis of structurally related compounds provides a blueprint for its potential preparation. General synthetic routes to N-substituted pyrazoles often involve the initial formation of the pyrazole ring followed by N-alkylation. For instance, 4,5-diphenyl-1H-pyrazole could be synthesized and subsequently reacted with an ethyl haloacetate, followed by hydrolysis of the ester to yield the target acetic acid derivative. Another established method for creating pyrazole rings involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, often using acetic acid as a catalyst or solvent. nih.govnih.govscispace.com For example, the reaction of a chalcone (B49325) with hydrazine in refluxing acetic acid is a known route to N-acetylated pyrazolines, a related structural class. researchgate.net
While no specific crystal structure or detailed spectroscopic analysis for this compound is available in the reviewed literature, studies on similar molecules, such as 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, provide insights into the expected molecular geometry. scispace.com In such compounds, the pyrazole ring is typically planar, with the attached phenyl rings oriented at significant dihedral angles relative to the heterocyclic core. nih.govscispace.comresearchgate.net
Identification of Key Research Questions and Future Scholarly Endeavors
The current scarcity of research focused specifically on this compound defines a clear path for future scholarly work. The compound represents an untapped resource within the well-established domain of pyrazole chemistry. Key research questions and future endeavors include:
Optimized Synthesis: The development and publication of a high-yield, scalable synthetic protocol for this compound would be a foundational first step.
Comprehensive Characterization: A thorough characterization using modern analytical techniques is essential. This includes single-crystal X-ray diffraction to definitively determine its three-dimensional structure, along with detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to build a complete data profile.
Biological Screening: Given the extensive pharmacological activities of pyrazole derivatives, a systematic in vitro screening of this compound against a panel of biological targets (e.g., enzymes, receptors, microbial strains) is a logical and promising avenue of investigation. The presence of the acetic acid moiety makes it a candidate for evaluation as an enzyme inhibitor.
Coordination Chemistry: The pyrazole nitrogen atoms and the carboxylic acid group make the molecule a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. Investigating its ability to coordinate with various metal ions could lead to new materials with interesting catalytic, magnetic, or optical properties.
Computational Modeling: In conjunction with experimental work, density functional theory (DFT) calculations could be employed to investigate the molecule's electronic structure, predict its reactivity, and model its interactions with biological targets, thereby guiding further experimental design.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-diphenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXXZISQANQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 4,5 Diphenyl 1h Pyrazol 1 Yl Acetic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is obtained that serves as a molecular fingerprint.
The FT-IR spectrum of (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid is expected to display a series of absorption bands that confirm the presence of its key functional groups: the carboxylic acid moiety, the pyrazole (B372694) ring, and the phenyl substituents.
The most prominent feature of the carboxylic acid group is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp absorption band in the range of 1760-1690 cm⁻¹. orgchemboulder.comspecac.com Furthermore, the C-O stretching and O-H bending vibrations are expected to be observed in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com
The pyrazole ring and its phenyl substituents will also contribute to the FT-IR spectrum. The aromatic C-H stretching vibrations of the phenyl rings are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and pyrazole rings typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. researchgate.net The C=N stretching vibration of the pyrazole ring is also expected in this region, often around 1570-1615 cm⁻¹. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| O-H Stretch | 3300-2500 | Broad, Strong | Carboxylic Acid |
| Aromatic C-H Stretch | >3000 | Medium to Weak | Phenyl Rings |
| C=O Stretch | 1760-1690 | Strong | Carboxylic Acid |
| C=C and C=N Stretch | 1615-1450 | Medium to Strong | Pyrazole and Phenyl Rings |
| O-H Bend | 1440-1395 | Medium | Carboxylic Acid |
| C-O Stretch | 1320-1210 | Strong | Carboxylic Acid |
| O-H Bend (out-of-plane) | 950-910 | Broad, Medium | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons present in the molecule.
The most downfield signal is expected for the carboxylic acid proton (-COOH), which typically resonates in the region of 10-13 ppm. orgchemboulder.comlibretexts.orgpressbooks.pub This signal is often broad and its position can be concentration-dependent. The protons of the two phenyl groups are expected to appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The integration of this multiplet would correspond to ten protons.
A key signal for the confirmation of the structure is the singlet corresponding to the methylene (B1212753) protons (-CH₂-) of the acetic acid moiety. Being adjacent to the pyrazole nitrogen, these protons are expected to resonate in the range of 4.5-5.5 ppm. The proton on the C3 position of the pyrazole ring is expected to appear as a singlet, with a chemical shift that can vary depending on the solvent and substitution, but is generally found in the aromatic region, potentially around 7.5-8.0 ppm. researchgate.netresearchgate.net
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0-13.0 | Broad Singlet | 1H |
| Aromatic-H (Phenyl) | 7.0-8.0 | Multiplet | 10H |
| Pyrazole-H (C3-H) | 7.5-8.0 | Singlet | 1H |
| -CH₂- | 4.5-5.5 | Singlet | 2H |
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the methylene carbon, and the carbons of the pyrazole and phenyl rings.
The carbonyl carbon (-COOH) is the most deshielded and is expected to appear in the range of 170-185 ppm. ucl.ac.ukoregonstate.edulibretexts.org The methylene carbon (-CH₂-) is anticipated to resonate between 50 and 65 ppm. libretexts.org The carbons of the pyrazole ring, C3, C4, and C5, are expected to have characteristic chemical shifts. Based on data for similar pyrazole derivatives, C3 and C5 are typically found in the range of 140-160 ppm, while C4 is expected to be more upfield, around 110-130 ppm. researchgate.netresearchgate.net The phenyl ring carbons will produce a set of signals in the aromatic region, generally between 125 and 140 ppm, with the ipso-carbons (the carbons attached to the pyrazole ring) appearing at the lower field end of this range. scispace.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170-185 |
| C3, C5 (Pyrazole) | 140-160 |
| C-ipso (Phenyl) | 130-140 |
| C-aromatic (Phenyl) | 125-130 |
| C4 (Pyrazole) | 110-130 |
| -CH₂- | 50-65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₇H₁₄N₂O₂, which corresponds to a molecular weight of 278.31 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 278. The fragmentation of pyrazole derivatives is known to be complex and dependent on the substituents. tandfonline.comrsc.org A characteristic fragmentation pathway for this compound would likely involve the loss of the carboxymethyl group or parts of it. For instance, the loss of the carboxyl group (-COOH) would result in a fragment at m/z 233. Another plausible fragmentation is the cleavage of the CH₂-COOH bond, leading to a fragment corresponding to the diphenylpyrazole cation. Further fragmentation of the pyrazole and phenyl rings would lead to a series of smaller ions.
| m/z | Proposed Fragment |
|---|---|
| 278 | [M]⁺ (Molecular Ion) |
| 233 | [M - COOH]⁺ |
| 219 | [M - CH₂COOH]⁺ |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This data is used to confirm the empirical formula, and in conjunction with the molecular weight from mass spectrometry, the molecular formula. The theoretical elemental composition for C₁₇H₁₄N₂O₂ is calculated as follows:
Carbon (C): (17 * 12.011) / 278.31 * 100% = 73.37%
Hydrogen (H): (14 * 1.008) / 278.31 * 100% = 5.07%
Nitrogen (N): (2 * 14.007) / 278.31 * 100% = 10.07%
Oxygen (O): (2 * 15.999) / 278.31 * 100% = 11.50%
Experimental values from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to validate the proposed molecular formula.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon | 73.37 |
| Hydrogen | 5.07 |
| Nitrogen | 10.07 |
| Oxygen | 11.50 |
Computational Chemistry and Theoretical Investigations of 4,5 Diphenyl 1h Pyrazol 1 Yl Acetic Acid
Density Functional Theory (DFT) Studies
DFT is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and effective method for predicting molecular properties.
The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest energy. For a molecule like (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure. The process is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The resulting optimized structure corresponds to a minimum on the potential energy surface, ensuring the stability of the conformation. Conformational analysis would further explore different spatial arrangements, particularly the rotation around single bonds, to identify the global minimum energy structure.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The distribution and energy levels of these orbitals are calculated using the optimized geometry.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red- and yellow-colored areas indicate negative potential (electron-rich), often found around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue-colored areas represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other molecules and its potential reactive sites.
Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors, derived from conceptual DFT, include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These parameters provide a quantitative understanding of the molecule's stability and reactivity.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is often compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds or functional groups, such as C=O, O-H, C-N, and aromatic C-H stretches. A good correlation between theoretical and experimental spectra validates the accuracy of the computational method and the optimized structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelength (λmax), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each electronic transition. These theoretical predictions are essential for understanding the photophysical properties of the molecule and can be compared with experimental UV-Vis spectra to validate the computational results.
Prediction of UV-Visible Absorption Maxima and Electronic Transitions
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption properties of molecules like this compound. mdpi.comnih.gov By simulating the UV-Visible spectrum, researchers can gain insights into the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These computational methods allow for the determination of maximum absorption wavelengths (λmax) and the oscillator strengths (f) associated with these transitions. mdpi.com
For a structurally related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), TD-DFT calculations have been performed using the B3LYP hybrid functional with a 6-311++G(d,p) basis set. physchemres.org The results from the gas-phase calculation indicate that the principal electronic transition, corresponding to the HOMO-LUMO transition, is predicted to occur in the UV region. physchemres.org This transition is typically characterized as a π → π* transition, common in conjugated systems. researchgate.net The calculated spectrum for this related molecule shows a primary absorption band that aligns reasonably well with experimental findings, validating the predictive power of the computational approach. physchemres.org
| Parameter | Calculated Value (Gas Phase) | Transition | Oscillator Strength (f) |
|---|---|---|---|
| λmax (S1) | 340.69 nm | HOMO → LUMO | 0.2601 |
| λmax (S2) | 284.33 nm | - | - |
Data derived from computational studies on the analogous compound (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. physchemres.org
Investigation of Solvent Effects on Electronic Spectra
The surrounding solvent medium can significantly influence the electronic absorption spectra of a molecule. ijiset.combiointerfaceresearch.com Computational methods, such as the Polarizable Continuum Model (PCM), are employed in conjunction with TD-DFT to simulate these solvent effects. researchgate.netresearchgate.netq-chem.com The PCM method models the solvent as a continuous dielectric medium, which interacts with the solute molecule, leading to shifts in the absorption maxima. iau.irq-chem.com These shifts, known as solvatochromic shifts, can be either bathochromic (red shift) or hypsochromic (blue shift) depending on the nature of the electronic transition and the polarity of the solvent. biointerfaceresearch.com
In the theoretical study of the related compound (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the effect of two solvents with different polarities, dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), was investigated. physchemres.org The calculations predicted a bathochromic shift (redshift) in the primary absorption band as the solvent polarity increased from the gas phase to DCM and further to DMSO. physchemres.org This redshift suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The increasing polarity of the solvent leads to a smaller energy gap between the ground and excited states, resulting in absorption at a longer wavelength. physchemres.org
| Solvent | λmax (S1 state) (nm) | λmax (S2 state) (nm) |
|---|---|---|
| Gas Phase | 340.69 | 284.33 |
| Dichloromethane (DCM) | 354.12 | 283.27 |
| Dimethyl Sulfoxide (DMSO) | 357.06 | 283.75 |
Data derived from computational studies on the analogous compound (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. physchemres.org
Advanced Theoretical Approaches
Non-Linear Optical (NLO) Properties Calculation
Computational quantum chemistry is a powerful tool for predicting the non-linear optical (NLO) properties of molecules, providing insights into their potential for applications in photonics and optoelectronics. uobasrah.edu.iq DFT calculations are commonly used to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.netscientific.net These properties describe how a molecule's charge distribution is affected by an external electric field. nih.gov Molecules with large hyperpolarizability values are sought after for NLO materials. semanticscholar.org
For pyrazole derivatives, theoretical calculations have shown that the presence of electron-donating and electron-accepting groups, as well as an extended π-conjugated system, can significantly enhance NLO properties. researchgate.net The calculation of these properties for this compound would involve geometry optimization followed by the application of an external electric field in the DFT framework. The resulting data provide a quantitative measure of the molecule's NLO response. For a representative pyrazole derivative, 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] researchgate.netresearchgate.netacs.orgoxadiazole, DFT calculations have been performed to evaluate its NLO characteristics. scientific.netresearchgate.net
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 4.3785 D |
| First-Order Hyperpolarizability (β₀) | 1.39 x 10⁻³⁰ esu |
Data derived from DFT calculations on a related compound, 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] researchgate.netresearchgate.netacs.orgoxadiazole. researchgate.net
Mechanistic Pathway Elucidation via Computational Simulations
Computational simulations, particularly using DFT, are crucial for elucidating the mechanistic pathways of chemical reactions. acs.orgeurjchem.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby providing a detailed understanding of the reaction mechanism. nih.gov For the synthesis of pyrazole derivatives, computational studies can clarify the regioselectivity and stereoselectivity of reactions and explain the role of catalysts. eurasianjournals.com
A common and widely used method for synthesizing the pyrazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. researchgate.net Computational studies of this type of reaction typically investigate the following key steps:
Nucleophilic Attack: The initial step involves the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. researchgate.net
Intermediate Formation: This leads to the formation of a hydrazone intermediate. researchgate.net
Cyclization: An intramolecular nucleophilic attack then occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon, leading to the formation of the five-membered ring.
Dehydration: The final step is the elimination of a water molecule to yield the aromatic pyrazole ring. researchgate.net
Chemical Reactivity and Reaction Pathways of 4,5 Diphenyl 1h Pyrazol 1 Yl Acetic Acid and Its Core Structure
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Moieties
Electrophilic substitution on the pyrazole nucleus generally occurs preferentially at the C4 position, as it is the most electron-rich. nih.govmdpi.com However, in the case of (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid, the C4 position is already substituted with a phenyl group, thus directing electrophilic attack to other available positions. The reactivity of the pyrazole ring and the attached phenyl groups is significantly influenced by the reaction conditions and the nature of the electrophile.
For N-aryl pyrazoles, the electronic properties of the substituents on the aryl ring can affect the outcome of electrophilic substitution. For instance, in oxidative thiocyanation reactions, N-aryl pyrazoles with electron-donating groups on the phenyl ring provide good yields of the 4-thiocyanated product, while those with electron-withdrawing groups result in moderate to good yields. beilstein-journals.org In the subject molecule, the acetic acid group attached to N1 acts as an electron-withdrawing group, which would tend to deactivate the pyrazole ring towards electrophilic attack.
Given the substitution pattern of this compound, electrophilic substitution would likely occur on one of the phenyl rings. The pyrazole ring itself is generally less reactive towards electrophiles than benzene. The N1-acetic acid group further deactivates the pyrazole ring. Therefore, electrophiles are expected to attack the C4- and C5-phenyl groups. The orientation of substitution on these phenyl rings (ortho, meta, or para) would be governed by the directing effects of the pyrazole ring as a substituent and any other groups present on the phenyl rings.
Free-radical phenylation of 1-phenylpyrazole (B75819) has been shown to attack both the pyrazole and the phenyl rings. cdnsciencepub.com Substitution occurs at all positions of the phenyl ring, with a preference for the ortho positions, while the pyrazole ring is attacked at the C3-position. cdnsciencepub.com This suggests that under radical conditions, substitution on both the phenyl and pyrazole moieties of this compound is a possibility.
Nucleophilic Reactions at the Acetic Acid Functional Group
The acetic acid functional group at the N1 position is the primary site for nucleophilic reactions. The carboxylic acid can be readily converted into a more reactive acyl derivative, such as an acid chloride, which can then undergo reaction with a wide range of nucleophiles. This two-step process is a common strategy for the synthesis of esters and amides from pyrazole carboxylic acids. eurekaselect.comresearchgate.net
The general reactivity of the carboxylic acid involves the nucleophilic attack on the carbonyl carbon. The hydroxyl group of the carboxylic acid is a poor leaving group, so direct nucleophilic substitution is often difficult. Activation of the carboxylic acid is therefore typically required. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acid chloride. eurekaselect.comdergipark.org.tr This acid chloride is much more electrophilic and readily reacts with nucleophiles.
Common nucleophiles that react with the activated carboxylic acid include:
Alcohols: to form esters.
Amines: to form amides.
Hydrazines: to form carbohydrazides.
These reactions provide a versatile means to modify the structure of this compound and synthesize a variety of derivatives with potentially different biological activities.
Transformations and Derivatizations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is amenable to a variety of transformations and derivatizations, which are crucial for the synthesis of new chemical entities.
Esterification: The formation of esters is a common derivatization. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.comlibretexts.org However, a more efficient method for pyrazole carboxylic acids involves the initial conversion to the acid chloride followed by reaction with an alcohol. dergipark.org.tr This method, known as the Schotten-Baumann reaction when conducted under basic conditions, is often preferred for its higher yields and milder reaction conditions. dergipark.org.tr
Amide Formation: Amides are readily synthesized from the corresponding carboxylic acid. Similar to esterification, the most common method is the conversion of the carboxylic acid to its acid chloride, which then reacts with a primary or secondary amine. researchgate.netnih.gov A variety of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), can also be used to facilitate the direct formation of amides from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. nih.govresearchgate.net
Nitrile Synthesis: The carboxylic acid can be converted to a nitrile group. This transformation can be achieved by first converting the acid to a primary amide, followed by dehydration using a reagent like thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF). eurekaselect.comdergipark.org.tr
Decarboxylation: Thermal decomposition of certain substituted pyrazole-3-carboxylic acids has been shown to result in decarboxylation, leading to the formation of a pyrazole with a hydrogen at the C3 position. eurekaselect.com The feasibility of this reaction for this compound would depend on the stability of the resulting carbanion or radical intermediate.
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or SOCl₂ then Alcohol | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) or SOCl₂ then Amine | Amide |
| Nitrile Synthesis | 1. SOCl₂, NH₃ 2. Dehydrating Agent (e.g., SOCl₂/DMF) | Nitrile |
| Decarboxylation | Heat | (4,5-Diphenyl-1H-pyrazol-1-yl)methane |
Ring-Opening Reactions of the Pyrazole Heterocycle
While the pyrazole ring is an aromatic and generally stable heterocycle, ring-opening reactions can occur under specific conditions. Pyrazoles are more stable than their non-aromatic counterparts, pyrazolines and pyrazolidines. tandfonline.com However, electrochemical methods have been shown to induce ring cleavage in 1H-pyrazoles.
An electrocatalyzed N-N coupling and subsequent ring cleavage reaction has been reported for several 1H-pyrazoles, including 3,5-diphenyl-1H-pyrazole, which shares the diphenyl substitution pattern with the title compound. bohrium.com The proposed mechanism involves the anodic oxidation of the pyrazole, leading to a dimerization, rearrangement, and ultimately, reduction to yield new heterocyclic compounds. bohrium.com This indicates that the pyrazole ring in this compound is not completely inert and can be opened under electrochemical conditions.
Oxidation and Reduction Chemistry of the Pyrazole and its Substituents
The pyrazole ring is generally resistant to both oxidation and reduction. tandfonline.comglobalresearchonline.net However, the substituents on the ring can undergo redox reactions.
Oxidation: While the pyrazole ring itself is stable towards oxidizing agents, C-alkyl side chains can be oxidized to the corresponding carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄). globalresearchonline.net In the case of this compound, the phenyl rings could potentially be oxidized under harsh conditions, but this would likely lead to a complex mixture of products. The acetic acid side chain is already in a high oxidation state.
Reduction: The pyrazole ring is resistant to reduction by agents like sodium in ethanol (B145695). globalresearchonline.net However, catalytic hydrogenation can reduce the pyrazole ring to its corresponding pyrazoline (4,5-dihydro-1H-pyrazole) and further to a pyrazolidine. tandfonline.com The phenyl groups on the pyrazole ring can also be reduced to cyclohexyl groups via catalytic hydrogenation, although this typically requires more forcing conditions than the reduction of the pyrazole ring. The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), although this would require protection of other potentially reactive functional groups.
| Reaction | Reagents | Potential Product Moiety |
|---|---|---|
| Oxidation of C-Alkyl group | KMnO₄ | Carboxylic Acid |
| Reduction of Pyrazole Ring | H₂, Catalyst (e.g., Pd/C) | Pyrazoline/Pyrazolidine |
| Reduction of Phenyl Rings | H₂, Catalyst (e.g., Rh/C), High Pressure | Cyclohexyl Rings |
| Reduction of Carboxylic Acid | LiAlH₄ | Primary Alcohol |
Investigation of Reaction Mechanisms for Functional Group Interconversions
The mechanisms for the key functional group interconversions involving the acetic acid moiety of this compound are well-established in organic chemistry.
Esterification Mechanism (Fischer-Speier): This acid-catalyzed reaction proceeds through a series of equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.orgmdpi.com
Nucleophilic attack of the alcohol oxygen on the protonated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). byjus.com
Elimination of water to reform the carbonyl group, yielding a protonated ester. libretexts.org
Deprotonation of the protonated ester to give the final ester product and regenerate the acid catalyst. byjus.com
Amide Formation Mechanism (via Acid Chloride): This is a two-step process:
Formation of the Acid Chloride: The carboxylic acid reacts with a chlorinating agent like thionyl chloride. The mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by elimination of chloride and sulfur dioxide to form the acyl chloride.
Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the acid chloride is attacked by the lone pair of electrons on the nitrogen of the amine. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide product.
Direct Amide Formation Mechanism: When a carboxylic acid and an amine are heated together, direct amide formation can occur. The mechanism is thought to proceed via a neutral pathway, especially in non-polar solvents. This involves the formation of a hydrogen-bonded dimer of the carboxylic acid, which then reacts with the amine. researchgate.net This avoids the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.net
Crystallographic Analysis and Solid State Structural Investigations of 4,5 Diphenyl 1h Pyrazol 1 Yl Acetic Acid
Polymorphism and Solid-State CharacteristicsThere is no information available regarding the existence of different crystalline forms (polymorphs) of (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid. Polymorphism studies are crucial for understanding the solid-state properties of a compound.
Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is required to provide the data necessary for a complete crystallographic and solid-state structural investigation.
Future Research Directions and Advanced Chemical Applications of 4,5 Diphenyl 1h Pyrazol 1 Yl Acetic Acid
Development of Novel and Efficient Synthetic Protocols
The advancement of synthetic organic chemistry continually provides new tools for the efficient construction of complex molecules. While classical methods for pyrazole (B372694) synthesis exist, future research on (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid should focus on the development of more sustainable and efficient synthetic protocols. One promising avenue is the exploration of one-pot, multicomponent reactions (MCRs). nih.gov These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.
Furthermore, the use of novel catalytic systems could significantly enhance the synthesis of this compound and its derivatives. Research into the application of transition-metal catalysts, as well as organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. The development of solid-supported catalysts could also facilitate easier product separation and catalyst recycling, contributing to more environmentally friendly synthetic routes. A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified workup | Identification of suitable starting materials and reaction conditions for the one-pot synthesis of the target molecule. |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance | Exploration of various metal catalysts (e.g., palladium, copper) for C-N and C-C bond formation in the pyrazole ring synthesis. |
| Organocatalysis | Metal-free, often milder reaction conditions, enantioselective potential | Development of chiral organocatalysts for the asymmetric synthesis of derivatives of this compound. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction rates | Optimization of microwave parameters for the rapid and efficient synthesis of the target compound. |
| Flow Chemistry | Improved safety, scalability, and process control | Development of continuous flow processes for the large-scale production of this compound. |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic protocols discussed above, a thorough understanding of the reaction kinetics and mechanisms is crucial. Advanced in-situ spectroscopic techniques offer the ability to monitor chemical reactions in real-time, providing valuable insights into the formation of intermediates, reaction pathways, and the influence of various parameters. mdpi.com Future research should, therefore, focus on the application of techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to the synthesis of this compound.
These techniques would enable the continuous tracking of reactant consumption and product formation, facilitating the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com Furthermore, the data obtained from in-situ spectroscopy can be used to develop kinetic models of the reaction, which are invaluable for process scale-up and control. The integration of these Process Analytical Technologies (PAT) will be instrumental in developing robust and reproducible synthetic methods for this compound. mdpi.com
Integration with High-Throughput Screening for Material Science Applications
The unique molecular structure of this compound suggests its potential for applications in material science. The rigid diphenyl pyrazole core could impart desirable thermal and electronic properties, while the carboxylic acid group provides a handle for further functionalization or incorporation into larger polymer structures. High-throughput screening (HTS) methodologies, which allow for the rapid synthesis and testing of large libraries of compounds, would be a powerful tool to explore these possibilities. youtube.comnist.gov
Future research should involve the creation of a diverse library of derivatives of this compound, followed by their screening for a range of material properties. This could include the investigation of their potential as organic light-emitting diodes (OLEDs), components of energetic materials, or as building blocks for novel polymers with tailored properties. researchgate.net The integration of automated synthesis, robotic handling, and rapid characterization techniques will be key to efficiently navigating the vast chemical space and identifying promising candidates for advanced material applications. youtube.com
Exploration of Structure-Activity Relationships (SAR) in Related Derivatives for Targeted Chemical Properties
Structure-activity relationship (SAR) studies are a cornerstone of modern chemical research, providing a framework for understanding how the chemical structure of a molecule influences its properties and for designing new compounds with enhanced characteristics. For this compound, systematic modifications to its structure could lead to the fine-tuning of its chemical properties for specific applications.
Future SAR studies should focus on several key areas of the molecule, as detailed in Table 2. By systematically varying these substituents and correlating the changes with observed properties, a comprehensive understanding of the SAR can be developed. This knowledge will be invaluable for the rational design of new derivatives with targeted chemical properties, such as enhanced solubility, specific binding affinities, or improved material performance.
| Molecular Modification Site | Substituents to Investigate | Potential Impact on Chemical Properties |
| Phenyl Rings at C4 and C5 | Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -NO2, -CF3), Halogens (e.g., -F, -Cl, -Br) | Alteration of electronic properties, steric hindrance, and intermolecular interactions. |
| Acetic Acid Side Chain | Esterification, Amidation, Conversion to other functional groups (e.g., alcohols, nitriles) | Modification of solubility, polarity, and reactivity. |
| Pyrazole Ring | Substitution at the C3 position | Introduction of additional functional groups and modulation of the overall molecular shape. |
Design and Synthesis of Functionalized Derivatives for Specific Chemical and Agrochemical Applications
The pyrazole scaffold is a well-established pharmacophore in a variety of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel agrochemical candidates. Future research in this area should focus on the strategic functionalization of the core molecule to enhance its biological activity and selectivity.
For example, the carboxylic acid group can be converted into a range of esters and amides, which may lead to improved uptake and translocation in plants. Furthermore, the introduction of specific toxophoric groups onto the phenyl rings could result in compounds with potent and targeted pesticidal activity. researchgate.net A similar approach can be taken to explore other chemical applications, such as the development of novel corrosion inhibitors, metal chelating agents, or catalysts, by incorporating appropriate functional groups onto the this compound backbone. The design of such functionalized derivatives, guided by SAR studies and computational modeling, represents a promising avenue for the discovery of new and valuable chemical entities.
Q & A
Q. What are the common synthetic routes for (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones to form the pyrazole core, followed by functionalization of the acetic acid moiety. For example:
- Cyclocondensation : Reacting 1,3-diketones with substituted hydrazines under reflux in ethanol or acetic acid to yield the pyrazole ring.
- Alkylation/Acylation : Introducing the acetic acid group via nucleophilic substitution or coupling reactions (e.g., using bromoacetic acid derivatives). Reaction optimization requires precise control of temperature, solvent polarity, and stoichiometry. Purity is confirmed via HPLC and NMR .
Q. How is the crystal structure of this compound determined and refined?
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Single-crystal diffraction using synchrotron radiation or lab-based sources.
- Structure Solution : Employing direct methods (e.g., SHELXD) for phase determination .
- Refinement : Iterative refinement with SHELXL to optimize atomic positions, thermal parameters, and hydrogen bonding networks. Disordered solvent or substituents may require constraints . Validation tools (e.g., PLATON) ensure structural integrity .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : - and -NMR identify substituents and confirm regiochemistry (e.g., phenyl group positions on the pyrazole ring).
- IR : Detects functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to proteins (e.g., cyclooxygenase for anti-inflammatory studies).
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time.
- DFT Calculations : Gaussian or ORCA optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?
- Multi-Software Validation : Cross-check refinement results with programs like OLEX2 or Phenix to identify systematic errors.
- Twinned Data Handling : SHELXL’s TWIN/BASF commands model twinning, common in polar space groups.
- Hydrogen Bonding Analysis : PLATON’s ADDSYM detects missed symmetry, while ENCIFER validates hydrogen placement .
Q. What strategies optimize synthetic yield and purity for large-scale studies?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically.
- Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures).
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation to halt reactions at optimal conversion .
Methodological Notes
- Data-Driven Answers : Citations emphasize peer-reviewed methodologies (e.g., SHELX refinement, proteomic analysis).
- Contradiction Management : Cross-validation techniques (e.g., multi-software refinement) address structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Retrosynthetic pathway for this compound.